Exfoliamycin
Description
Structure
2D Structure
Properties
CAS No. |
148084-37-1 |
|---|---|
Molecular Formula |
C22H26O9 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,10-dihydroxy-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C22H26O9/c1-3-4-13-15-9(7-22(2,29)31-13)5-10-12(24)6-11(17(25)16(10)19(15)27)21-20(28)18(26)14(8-23)30-21/h5-6,13-14,18,20-21,23,26-29H,3-4,7-8H2,1-2H3 |
InChI Key |
VUCLOMKZKFWQMS-UHFFFAOYSA-N |
SMILES |
CCCC1C2=C(C3=C(C=C2CC(O1)(C)O)C(=O)C=C(C3=O)C4C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CCCC1C2=C(C3=C(C=C2CC(O1)(C)O)C(=O)C=C(C3=O)C4C(C(C(O4)CO)O)O)O |
Synonyms |
exfoliamycin |
Origin of Product |
United States |
Discovery, Isolation, and Producing Organisms of Exfoliamycin
Initial Discovery and Characterization Studies
Exfoliamycin was first reported in 1993 by a team of researchers from the University of Tübingen and the University of Göttingen in Germany. jst.go.jp In a screening program aimed at identifying new metabolic products from microorganisms, a substance with antibiotic properties was detected in the culture filtrate of Streptomyces exfoliatus (strain Tü 472).
The initial characterization involved a series of chromatographic and spectroscopic analyses. The producing strain was cultivated in a suitable fermentation medium, after which the culture broth was extracted to isolate the bioactive components. The crude extract was subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), to purify the active compound. researchgate.net
Further detailed structural elucidation was carried out using spectroscopic methods, including UV-visible spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These studies revealed that this compound possesses a naphthoquinone core structure, a key feature of several bioactive compounds. Subsequent research by the same group, published in 1995, provided a more detailed analysis and confirmed the complete structures of this compound and its related metabolites. jst.go.jp
Table 1: Key Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Chemical Class | Naphthoquinone Antibiotic |
| Molecular Formula | C₂₇H₃₂O₁₀ |
| Appearance | Yellowish solid |
| Solubility | Soluble in methanol, chloroform; sparingly soluble in water |
| Core Structure | Benzoisochromanequinone |
Isolation from Streptomyces Species
The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics. google.com These Gram-positive, filamentous bacteria are ubiquitous in soil and aquatic environments and are a primary source for the discovery of novel bioactive compounds.
The primary and original producer of this compound is the bacterium Streptomyces exfoliatus. nih.gov This species was first described by Waksman and Curtis in 1916. nih.gov Strains of S. exfoliatus, such as Tü 472 and K10, have been isolated from soil and compost. researchgate.netresearchgate.net
S. exfoliatus is a mesophilic bacterium characterized by the formation of aerial mycelia. researchgate.net Besides this compound, the species is known to produce other metabolites, including exfoliatin and various enzymes like poly(3-hydroxybutyrate) depolymerase. nih.govwikipedia.org The production of this compound is typically achieved by cultivating the bacterium in a nutrient-rich medium under controlled aerobic conditions.
Table 2: Taxonomy of Streptomyces exfoliatus
| Taxonomic Rank | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Actinomycetota |
| Class | Actinomycetes |
| Order | Kitasatosporales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | S. exfoliatus |
While S. exfoliatus is the original source, compounds structurally related to this compound have been isolated from other Streptomyces species. An actinomycete strain designated Mer-K1115, identified as a strain of Streptomyces griseorubiginosus, was found to produce a series of new bioactive compounds. nih.govwikipedia.org
From the fermentation broth of this strain, researchers isolated an anthraquinone known as K-1115A and two other compounds, K-1115 B1 and K-1115 B2. wikipedia.org Subsequent structural analysis revealed that K-1115 B1 and B2 are new members of the this compound and naphthopyranomycin (B141580) group of antibiotics. wikipedia.org This discovery highlights that the biosynthetic pathways for this compound-type structures are not exclusive to a single species and can be found in other related actinomycetes. S. griseorubiginosus is known to produce other metabolites as well, including cinerubins A and B. dsmz.de
Fermentation Strategies for Enhanced Production
The yield of secondary metabolites like this compound from Streptomyces fermentation is often low, necessitating optimization of cultivation conditions for enhanced production. Various strategies are employed to improve the efficiency of the fermentation process. These methods focus on manipulating the physical and nutritional environment of the producing microorganism.
Key parameters that are commonly optimized include:
Medium Composition: The type and concentration of carbon and nitrogen sources are critical. For many Streptomyces species, complex carbon sources like glucose and starch, and nitrogen sources such as soybean meal and yeast extract, have been shown to support robust growth and metabolite production. researchgate.net The presence of trace elements and phosphate (B84403) is also crucial.
Physical Parameters: Factors such as pH, temperature, aeration (dissolved oxygen levels), and agitation speed significantly influence microbial growth and biosynthesis. The optimal pH for most Streptomyces strains is typically between 6.0 and 8.0. dntb.gov.ua
Inoculum Development: The age and volume of the inoculum used to start the fermentation can impact the final product yield.
Statistical Optimization: Modern approaches like response surface methodology (RSM) are used to systematically study the effects of multiple variables simultaneously, allowing for the determination of optimal conditions with fewer experimental trials. mdpi.comijournals.cn This can lead to a significant increase in the production of the desired metabolite compared to unoptimized conditions. mdpi.com
The "One Strain Many Compounds" (OSMAC) strategy is another approach where altering culture parameters (e.g., media composition, temperature, co-culturing) is used to induce the production of novel or cryptic secondary metabolites that are not produced under standard laboratory conditions. mdpi.com
Advanced Structural Elucidation and Derivatization Studies of Exfoliamycin
Three-Dimensional Structural Analysis Methodologies
The determination of the three-dimensional structure of complex natural products like exfoliamycin relies on a combination of advanced spectroscopic and computational methods. nih.gov While X-ray crystallography is a primary technique for obtaining high-resolution 3D structures of molecules that can be crystallized, its application to membrane proteins can be challenging. nih.govwikipedia.orgnih.gov For molecules that are difficult to crystallize or are produced in limited quantities, other methods are employed.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of such compounds. nih.gov Techniques like 1D and 2D NMR (e.g., COSY, NOESY) provide critical information about the connectivity of atoms and their spatial relationships. anu.edu.auresearchgate.net Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is essential for determining the molecular formula. nih.gov
In addition to these experimental techniques, computational modeling and quantum chemical calculations are increasingly used to predict and refine 3D structures, offering insights into the energetic stability of different conformations. jeolusa.comnih.gov For instance, the VESTA system allows for the integrated visualization of crystal structures and volumetric data like electron densities, which is invaluable for a comprehensive structural analysis. researchgate.net
Identification of Key Structural Moieties
The unique biological activity of this compound is attributed to its distinct structural components, which have been identified through detailed spectroscopic analysis.
This compound belongs to the pyranonaphthoquinone class of aromatic polyketides, which are characterized by a fused three-ring system composed of a pyran, a quinone, and a benzene (B151609) ring. researchgate.netresearchgate.net This core structure is a common feature in a number of bioactive natural products, including frenolicin (B1242855) B and actinorhodin. researchgate.netresearchgate.net The pyranonaphthoquinone skeleton is often associated with a range of biological activities, such as antibacterial, antifungal, and anticancer properties. researchgate.net
A distinguishing feature of this compound and related compounds like alnumycin (B1248630) is the presence of a chiral, sugar-like 1,3-dioxane (B1201747) moiety. researchgate.netnii.ac.jp This structural element is considered highly unusual and is attached to the pyranonaphthoquinone framework via a C-C bond. researchgate.net The biosynthesis of this dioxane ring involves atypical enzymatic tailoring steps, setting it apart from other polyketides. researchgate.net The specific stereochemistry of this moiety is crucial for the molecule's biological function.
This compound contains a C-ribosyl moiety, which is a ribose sugar attached to the aglycone via a carbon-carbon bond, a feature that distinguishes it from the more common N-nucleosides. acs.orgresearchgate.net This C-glycosidic linkage is installed by specialized enzymes during biosynthesis. acs.org The process involves the formation of a C-C bond between a donor substrate like phosphoribosyl diphosphate (B83284) (PRPP) and an aromatic acceptor. acs.org In the biosynthesis of the related compound alnumycin, the C-ribosylation is catalyzed by the enzyme AlnA, which attaches a ribose-5-phosphate (B1218738) to the prealnumycin aglycone. acs.org Subsequent enzymatic steps, including dephosphorylation, lead to the final C-ribosylated product. acs.org
Structural Characterization of this compound Derivatives and Related Metabolites
The study of derivatives and related metabolites provides further insight into the structure-activity relationships of this compound.
Anhydrothis compound is a significant derivative of this compound produced by Streptomyces exfoliatus. google.com Its structure was determined through physicochemical analyses, including mass spectrometry and NMR spectroscopy. google.comnih.gov It has a molecular formula of C₂₂H₂₄O₈ and a molecular weight of 416. google.com The structural elucidation of anhydrothis compound was based on HRESIMS analysis and comparison with previously reported NMR spectral data. nih.gov This compound has been noted for its neuroprotective and anti-inflammatory properties. nih.govacs.orgnih.gov
3-O-Methylthis compound
3-O-Methylthis compound is a derivative of this compound produced by Streptomyces exfoliatus. vdoc.pub This compound is characterized by the methylation of the hydroxyl group at the C-3 position of the core this compound structure. scribd.com
Research Findings:
Source: Isolated from cultures of Streptomyces exfoliatus. vdoc.pub
Physical Properties: It presents as an orange-brown solid with a melting point of 129-131°C. vdoc.pub
Optical Activity: The compound exhibits a specific optical rotation of [α]D +478° (c, 0.11 in MeOH). vdoc.pub
Related Compounds: During the fermentation process, another related metabolite, Anhydrothis compound, is also produced. vdoc.pubscribd.com
| Property | Data | Source |
| Molecular Formula | C23H28O9 | vdoc.pub |
| Appearance | Orange-brown solid | vdoc.pub |
| Melting Point | 129-131°C | vdoc.pub |
| Specific Rotation | +478° (c, 0.11 in MeOH) | vdoc.pub |
| Producing Organism | Streptomyces exfoliatus | vdoc.pub |
Other Naphthopyranomycin (B141580) Analogs (e.g., K1115 B1, K1115 B2)
A number of structurally related analogs of this compound have been isolated and characterized, providing further insight into the chemical diversity of the naphthopyranomycin class. Among these are K1115 B1 and K1115 B2.
Research Findings:
Isolation: K1115 B1 and K1115 B2 were isolated as co-produced compounds from the fermentation broth of Streptomyces griseorubiginosus Mer-K1115. researchgate.net They have been identified as new members of the naphthopyranomycin and this compound group of antibiotics. researchgate.netacs.org
K1115 B2: The structure of K1115 B2 has been determined through spectroscopic analysis. It is a red powder with a molecular formula of C23H26O9.
K1115 B1: Further investigation revealed that K1115 B1 is not a single compound but a mixture of stereoisomers. researchgate.net The two primary isomers are designated K1115 B1α (the major isomer) and K1115 B1β (the minor isomer). researchgate.net
Alnumycins: The K1115 B1 antibiotics are closely related to the alnumycin family of compounds. researchgate.net Alnumycins also exist as epimeric pairs, such as alnumycin B1 and B2, which differ in their stereochemistry at the C-1' position. nih.gov
| Compound | IUPAC Name | Appearance | Producing Organism | Source |
| K1115 B2 | 10-hydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-7-methoxy-3-methyl-1-propyl-1H-benzo[g]isochromene-6,9-dione | Red Powder | Streptomyces griseorubiginosus Mer-K1115 |
Stereochemical Assignments and Conformational Analysis
The study of the three-dimensional arrangement of atoms (stereochemistry) and the analysis of different spatial arrangements arising from bond rotations (conformational analysis) are critical for understanding the structure of complex molecules like this compound and its analogs. scitechseries.comsathyabama.ac.in These molecules contain multiple chiral centers, which means they can exist in various stereoisomeric forms that are not superimposable mirror images (enantiomers) or are not mirror images at all (diastereomers). ox.ac.uk
Detailed Research Findings:
Stereochemical Complexity: The presence of multiple chiral centers in the naphthopyranomycin backbone and the attached dioxane-like moiety results in significant stereochemical diversity. This is exemplified by the antibiotic K1115 B1, which was discovered to be a mixture of stereoisomers. researchgate.net
Absolute Structure Determination: The absolute stereochemistry of the K1115 B1 isomers was definitively established through total synthesis. By synthesizing all possible stereoisomers and comparing their ¹H NMR spectra and optical rotations with the natural product, the absolute configurations were assigned. researchgate.net
K1115 B1α (major isomer) was determined to have the (1R, 17S)-configuration. researchgate.net
K1115 B1β (minor isomer) was determined to have the (1R, 17R)-configuration. researchgate.net
Chemical Synthesis of Exfoliamycin and Its Analogs
Strategies for Total Synthesis of Exfoliamycin
The total synthesis of this compound is intrinsically linked to the synthesis of its aglycon, prealnumycin. jst.go.jp Prealnumycin serves as a crucial precursor, which, through a C-ribosylation at the C8 position, leads to the formation of this compound. jst.go.jp A prominent strategy for the total synthesis of prealnumycin involves a concise and stereoselective route that establishes the key structural features of the molecule in a controlled manner. jst.go.jpnih.gov
A retrosynthetic analysis of prealnumycin reveals a convergent approach. The synthesis plan involves the creation of a tricyclic lactone core, followed by the diastereoselective introduction of the characteristic n-propyl group. Subsequent regioselective oxidation of an electron-rich naphthalene (B1677914) moiety and final manipulations yield the target molecule. jst.go.jp This strategic disconnection highlights the key challenges in the synthesis: the construction of the polycyclic system, the control of stereochemistry at multiple centers, and the regioselective functionalization of the aromatic core.
Stereoselective Synthetic Approaches to this compound Precursors
The stereochemical complexity of this compound necessitates the use of highly stereoselective reactions to install the desired configuration at each chiral center. The synthesis of prealnumycin showcases several elegant solutions to these challenges. jst.go.jp
Anionic Annulation Reactions
A cornerstone of the synthetic strategy is the construction of the tricyclic core via an anionic annulation reaction. jst.go.jpnih.gov This key step involves the reaction of a stabilized phthalide (B148349) anion with an optically active enone. jst.go.jp Specifically, phthalide 5 is treated with a strong base like lithium hexamethyldisilazide (LHMDS) to generate the corresponding anion. This anion then participates in a Michael-Dieckmann reaction with enone 6, leading to the formation of a tricyclic intermediate. jst.go.jp Subsequent in situ treatment with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (NEt3) promotes aromatization through a mesylation-elimination sequence, affording the desired naphthol lactone 4 in good yield. jst.go.jp This annulation effectively and stereoselectively builds the foundational tricyclic framework of the molecule.
Diastereoselective Introduction of Functional Groups (e.g., n-propyl group)
With the tricyclic lactone in hand, the next critical step is the diastereoselective introduction of the n-propyl group at the C1 position. jst.go.jp This is achieved through the nucleophilic addition of n-propyllithium (B2647332) (n-PrLi) to the lactone carbonyl group. jst.go.jpresearchgate.net The resulting diastereomeric mixture of diols is then subjected to a silane (B1218182) reduction using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.net This reduction proceeds via a hydride attack on an oxocarbenium ion, where the diastereotopic faces are effectively discriminated by the substituents at C3 and C4, resulting in the formation of the desired product as a single diastereomer. researchgate.net This highly diastereoselective process is a pivotal transformation in establishing the correct stereochemistry of the final natural product.
Regioselective Arene Oxidation
The final key transformation in the synthesis of the prealnumycin core is the regioselective oxidation of the electron-rich naphthol ring system to a naphthoquinone. jst.go.jp Direct oxidation of the naphthol intermediate can be challenging. Therefore, a protection strategy is employed. The naphthol is first protected as a benzyl (B1604629) ether. jst.go.jpresearchgate.net Subsequent oxidation of this protected intermediate using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) proceeds smoothly and regioselectively to furnish the desired naphthoquinone. jst.go.jpx-mol.net The choice of oxidant and the protecting group strategy are crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.
Synthetic Routes to Naphthopyranomycin (B141580) Family Members
The synthetic strategies developed for this compound precursors have broader applications in the synthesis of other members of the naphthopyranomycin family. nii.ac.jp
Molecular and Cellular Mechanisms of Action of Exfoliamycin
Interaction with Specific Molecular Targets
A molecular target is a specific molecule, often a protein, that is crucial in a disease pathway and can be modulated by a drug to achieve a therapeutic effect. beatcancer.eu The characterization of these interactions is a critical part of drug development. nih.gov
Exfoliamycin is part of a family of compounds that possess a quinone moiety, a structural feature known to be implicated in the activation of the NRF2 antioxidant pathway. researchgate.net Specifically, it contains a naphthoquinone scaffold, a common feature in many natural compounds derived from sources like plants and marine fungi. nih.govnih.gov The 1,4-naphthoquinone (B94277) structure is the most stable and prevalent among these. nih.gov
Naphthoquinone derivatives are recognized for a range of biological activities and are considered promising scaffolds for the development of new drugs. nih.govnih.gov For instance, certain naphthoquinone compounds have shown potential anticancer effects by regulating mitochondrial function and dynamics or by intercalating into DNA. nih.gov The presence of this scaffold in this compound suggests its potential to interfere with various cellular targets, a characteristic that is actively explored in drug discovery.
Intracellular Signaling Pathway Modulation
The effects of a compound are often mediated through the modulation of intracellular signaling pathways, which are complex sequences of molecular events that govern cellular responses. nih.gov
A key mechanism of action for Anhydrothis compound, a secondary metabolite related to this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. researchgate.net This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is bound and targeted for degradation; however, upon activation, it translocates to the nucleus. mdpi.com In the nucleus, Nrf2 forms a complex with other proteins and binds to the ARE, which is found in the promoter regions of numerous cytoprotective genes, thereby activating their transcription. nih.govmdpi.com
Research has shown that Anhydrothis compound can induce the nuclear translocation of Nrf2. researchgate.netmaterialsciencetech.com In studies involving HepG2 cells, treatment with Anhydrothis compound resulted in a significant increase in NRF2 levels and subsequently induced the expression of NRF2 target genes associated with the antioxidant response. researchgate.net This activation of the Nrf2-ARE pathway is a central component of the protective effects observed with this compound. researchgate.net
Impact on Cellular Processes
The modulation of signaling pathways by a compound leads to downstream effects on various cellular processes, such as mitochondrial function and the management of oxidative stress. ibecbarcelona.eu
The naphthoquinone scaffold, a core component of this compound, is found in derivatives that are known to regulate mitochondrial dynamics and function. nih.gov While the direct interaction of this compound with specific mitochondrial proteins has not been fully elucidated, its activity is closely linked to mitochondrial health through its influence on the Nrf2 pathway and ROS levels. researchgate.netmdpi.com The Nrf2 pathway is instrumental in protecting against mitochondrial damage induced by oxidative stress. mdpi.com By enhancing the cell's antioxidant capacity, Anhydrothis compound helps preserve the integrity of mitochondria from oxidative damage. researchgate.netnih.gov
Anhydrothis compound has been shown to effectively reduce intracellular levels of reactive oxygen species (ROS). researchgate.net ROS are chemically reactive molecules derived from oxygen that, at high concentrations, can cause significant damage to cellular macromolecules like DNA, proteins, and lipids, leading to a condition known as oxidative stress. wikipedia.orgmdpi.com
The reduction in ROS is a direct outcome of the induction of the Nrf2-ARE pathway by Anhydrothis compound. researchgate.net The activation of Nrf2 triggers the expression of a battery of antioxidant and cytoprotective genes. researchgate.netmdpi.com The enzymes produced as a result of this genetic activation work to detoxify ROS and other harmful oxidants, thereby protecting the cell from oxidative damage and its pathological consequences. researchgate.netmdpi.comnih.gov
Effects on Antioxidant Enzyme Levels (e.g., Catalase, Glutathione)
Currently, there is a lack of specific research data detailing the direct effects of this compound on the levels of key antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. However, understanding the roles of these enzymes is crucial in the context of cellular health and response to chemical compounds.
Cells possess a sophisticated antioxidant defense system to neutralize reactive oxygen species (ROS). nih.gov This system includes enzymatic scavengers like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). nih.govxiahepublishing.com These enzymes are vital for preventing or repairing damage caused by ROS and for regulating redox-sensitive signaling pathways. nih.gov
Catalase is a primary antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govxiahepublishing.com This action is a critical defense mechanism, as it removes a toxic species that can otherwise lead to the formation of more potent ROS. mdpi.com Similarly, glutathione peroxidase works to convert hydrogen peroxide into water, utilizing glutathione (GSH) as a reducing agent in the process. nih.govnih.gov The balance and activity of these enzymes are essential indicators of a cell's capacity to handle oxidative stress. mdpi.com While chronic consumption of certain drugs has been shown to alter the levels of catalase and glutathione, contributing to increased oxidative stress, specific studies on this compound are not available. nih.gov
Table 1: Key Antioxidant Enzymes and Their Functions
| Enzyme | Function | Substrate(s) | Product(s) |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide. nih.govmdpi.com | Hydrogen Peroxide (H₂O₂) | Water (H₂O) and Oxygen (O₂) |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of hydrogen peroxide and organic hydroperoxides. nih.govnih.gov | Hydrogen Peroxide (H₂O₂), Organic Hydroperoxides, Glutathione (GSH) | Water (H₂O), Corresponding Alcohols, Oxidized Glutathione (GSSG) |
Caspase Activity Inhibition
There is no specific information available in the reviewed literature regarding the direct inhibition of caspase activity by this compound. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. nih.govnih.gov The inhibition of caspases can be a therapeutic strategy to reduce cell death in various pathological conditions, including neurodegenerative diseases, stroke, and inflammatory diseases. ekb.eg
Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov Its activity can be inhibited by various mechanisms, including post-translational modification through glutathionylation, which involves the formation of a mixed disulfide between a protein cysteine thiol and glutathione. nih.gov This process can be reversed by thiol-specific reducing agents. nih.gov A number of synthetic compounds, such as Z-VAD-FMK (a pan-caspase inhibitor) and Z-DEVD-FMK (a specific caspase-3 inhibitor), have been developed to irreversibly inhibit caspase activity. selleckchem.com Given the role of caspases in critical cellular processes, the potential for a compound to inhibit their activity is a significant area of research.
Table 2: Overview of Key Caspases and Inhibitors
| Caspase | Role | Known Inhibitors |
| Caspase-1 (ICE) | Pro-inflammatory cytokine processing (e.g., pro-IL-1β), apoptosis. nih.govnih.gov | Z-YVAD-FMK, Belnacasan (VX-765), Serpin PI-9. selleckchem.comdoi.org |
| Caspase-3 | Executioner caspase in apoptosis. nih.govekb.eg | Z-DEVD-FMK, Ac-DEVD-CHO. selleckchem.com |
| Caspase-9 | Initiator caspase in the intrinsic apoptotic pathway. | Z-LEHD-FMK. selleckchem.com |
Inhibition of Specific Enzymes (e.g., IL-1β Converting Enzyme by related compounds)
While direct data on this compound's enzyme inhibition profile is limited, research into related compounds provides valuable insights. This compound belongs to the Naphthopyranomycin (B141580) family of natural products. nii.ac.jp Compounds within this family have been investigated for several bioactive properties, including inhibitory activity against Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. nii.ac.jp
ICE is a specific intracellular cysteine protease responsible for cleaving the inactive precursors of the pro-inflammatory cytokines Interleukin-1β (pro-IL-1β) and Interleukin-18 (pro-IL-18) into their mature, active forms. nih.gov The activation of these cytokines is a key step in initiating inflammatory responses. doi.org Therefore, the inhibition of ICE represents a potential anti-inflammatory strategy. nih.gov For instance, inhibitors of ICE-like proteases have been shown to reduce neuronal damage in ischemic models. nih.gov The benzo[a]naphthacenequinone structure, which is related to the core structure of this compound, has also been associated with endothelin-converting enzyme inhibitory activity. nii.ac.jp
The ability of compounds structurally related to this compound to inhibit critical enzymes like ICE underscores the potential for this class of molecules to modulate inflammatory pathways. nii.ac.jp
Table 3: Enzyme Inhibition by this compound-Related Compounds
| Enzyme | Inhibitor Family/Structure | Biological Significance of Inhibition |
| Interleukin-1β Converting Enzyme (ICE/Caspase-1) | Naphthopyranomycin family (includes this compound). nii.ac.jp | Reduction of pro-inflammatory cytokine (IL-1β, IL-18) activation; potential anti-inflammatory effects. nih.gov |
| Endothelin Converting Enzyme | Benzo[a]naphthacenequinone structure. nii.ac.jp | Modulation of endothelin pathways, which are involved in vasoconstriction and cell proliferation. |
Biological Activities of Exfoliamycin in Preclinical Models and in Vitro Systems
Antibacterial Efficacy in In Vitro Studies
Exfoliamycin has been identified as a naphthoquinone antibiotic produced by Streptomyces this compound Tu 1424. medchemexpress.com Its primary antibacterial activity is directed against Gram-positive bacteria. medchemexpress.commedchemexpress.commedchemexpress.comgoogle.com
This compound and its related metabolite, anhydrothis compound, have shown pronounced activity against Gram-positive bacteria. google.com The natural naphthoquinone products, in general, are effective against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecium, and Bacillus subtilis. scielo.br However, they are typically inactive against Gram-negative bacteria. scielo.br For instance, some synthetic 1,4-naphthoquinone (B94277) derivatives have demonstrated moderate to good antibacterial activity against S. aureus but had less activity toward Gram-negative pathogens like P. aeruginosa and K. pneumoniae. nih.gov
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. idexx.dk It is a key indicator of antibacterial efficacy. The table below summarizes the MIC values for various naphthoquinone derivatives against selected Gram-positive bacteria, providing a comparative context for the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthoquinone Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Menadione | Methicillin-sensitive S. aureus (MSSA) | 2 - 32 | researchgate.net |
| Menadione | Methicillin-resistant S. aureus (MRSA) | 2 - 32 | researchgate.net |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci | < 50 | scielo.br |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Streptococci | < 50 | scielo.br |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Bacilli | < 50 | scielo.br |
The antibacterial action of naphthoquinones, the class to which this compound belongs, is multifaceted. nih.govfrontiersin.org A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular damage and subsequent apoptotic cell death in bacteria. nih.gov These compounds can disrupt protein and nucleic acid synthesis, modulate redox processes, and induce apoptosis in bacterial cells. frontiersin.org Some naphthoquinones, like atovaquone, interfere with the mitochondrial electron transport chain, which in turn inhibits the synthesis of nucleic acids and ATP. scielo.br The cytotoxicity of 1,4-naphthoquinones is linked to their capacity to accept electrons, resulting in ROS production that causes DNA damage and apoptosis in cancer cells. spandidos-publications.com
Antifungal Properties
In addition to its antibacterial properties, this compound and other naphthoquinones have demonstrated antifungal activity. ontosight.airesearchgate.net For instance, Streptomyces exfoliatus has been shown to produce compounds with antifungal activity against Aspergillus flavus, A. niger, Fusarium oxysporum, and Candida albicans. lifesciencesite.com The crude extract of Streptomyces parvulus VITJS11, which is known to produce this compound, exhibited maximum antifungal activity against three Aspergillus species. researchgate.net
The antifungal efficacy can be quantified by the Minimum Inhibitory Concentration (MIC), which for fungi, is the minimum concentration of an antifungal agent required to inhibit the organism's growth. umich.edu The table below provides MIC values for various plant extracts and essential oils with known antifungal properties, offering a comparative framework.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Extracts Against Fungi
| Extract/Compound | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Aqueous extract of clove | Candida albicans | 3150 | frontiersin.org |
| Ethanolic roselle extract | Candida albicans | - | frontiersin.org |
| Ethanolic extract of clove | Candida albicans | - | frontiersin.org |
| Ethanolic extract of thyme | Candida albicans | - | frontiersin.org |
Anticancer Activity in In Vitro Systems
This compound is suggested to possess anticancer properties. ontosight.ai This is consistent with the known antitumor activities of the broader naphthoquinone class. researchgate.netmdpi.com
Naphthoquinone derivatives are recognized for their potential as antitumor agents. researchgate.netmdpi.com Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and the generation of cytotoxic reactive oxygen species (ROS). researchgate.net For example, some synthetic 1,4-naphthoquinone derivatives have been shown to significantly inhibit the viability of gastric cancer cells without having a significant cytotoxic effect on normal cell lines. spandidos-publications.com The cytotoxic activity of a related compound, naphthopyranomycin (B141580), has been observed against P388 leukemia cells with an IC50 of 0.3 µg/ml. google.com Furthermore, some plumbagin (B1678898) derivatives have demonstrated potent inhibition of pancreatic tumor growth in vivo. mdpi.com
The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Anticancer Activity of Related Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Plumbagin derivative 60 | PANC-1 (in DMEM) | 47.2 | mdpi.com |
| Plumbagin derivative 60 | PANC-1 (in NDM) | 0.11 | mdpi.com |
Neuroprotective Effects in Preclinical In Vitro and In Vivo Models
Recent studies have highlighted the neuroprotective potential of anhydrothis compound, a metabolite of Streptomyces. It has demonstrated antioxidant properties and the ability to ameliorate hallmarks of Alzheimer's disease in both in vitro and in vivo models.
In preclinical studies, anhydrothis compound has been shown to protect primary cortical neurons from oxidative stress. nih.gov It achieves this by reducing ROS, maintaining mitochondrial membrane potential, and restoring levels of catalase and glutathione (B108866). nih.gov Furthermore, anhydrothis compound promotes the translocation of the Nrf2 transcription factor to the nucleus, which activates antioxidant response elements. nih.gov In microglial cell models, it has been shown to reduce the release of pro-inflammatory mediators. In an in vivo model using 3xTg-AD mice, intraperitoneal administration of anhydrothis compound confirmed the positive neuroprotective results observed in vitro.
Protection against Oxidative Stress
Anhydrothis compound, a secondary metabolite derived from Streptomyces, has demonstrated significant antioxidant properties in preclinical studies. nih.govacs.orgacs.org In primary cortical neurons, it has been shown to provide neuroprotection against damage induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is achieved through multiple mechanisms, including the maintenance of the mitochondrial membrane potential and a reduction in reactive oxygen species (ROS). nih.govacs.org
Furthermore, anhydrothis compound enhances the levels of antioxidant enzymes. nih.govacs.org This is accomplished by promoting the translocation of the nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The compound's antioxidant activities have also been observed in microglia BV2 cells, where it was found to decrease the generation of intracellular reactive oxygen species. acs.org These findings underscore the potential of this compound derivatives to counteract cellular damage caused by oxidative stress.
| Model System | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Primary Cortical Neurons | Neuroprotection against H₂O₂ damage | Maintains mitochondrial membrane potential, reduces ROS | nih.gov |
| Primary Cortical Neurons | Enhanced antioxidant enzyme levels | Promotes Nrf2 translocation to the nucleus | nih.gov |
| Microglia BV2 Cells | Decreased intracellular ROS generation | Antioxidant properties | acs.org |
Relevance of Anhydrothis compound in Neuroprotection
The neuroprotective capabilities of anhydrothis compound extend beyond its antioxidant effects and are particularly relevant in the context of neurodegenerative diseases like Alzheimer's. nih.gov Studies have shown that this Streptomyces metabolite can reduce key hallmarks of Alzheimer's disease in both in vitro and in vivo models. nih.govacs.orgnih.gov Specifically, it has been found to lower the levels of amyloid-beta (Aβ) and phosphorylated tau proteins. nih.govnih.gov
In an in vitro model using SH-SY5Y-TMHT441 neuroblastoma cells, anhydrothis compound demonstrated a strong inhibitory effect on glycogen (B147801) synthase kinase-3beta (GSK3β) at a concentration of 0.1 μM, which in turn reduced tau phosphorylation. nih.govmdpi.com Further investigation through a competitive assay with a specific c-Jun N-terminal kinase (JNK) inhibitor revealed that the reduction in phosphorylated tau levels is mediated by the JNK pathway. nih.gov Anhydrothis compound also mitigates microglia-driven inflammation, a key process in neurodegeneration. nih.govacs.org It achieves this by inhibiting pro-inflammatory pathways, including the translocation of nuclear factor κB and the phosphorylation of JNK. nih.govacs.org Moreover, it protects SH-SY5Y neuron cells from the neurotoxic mediators released by activated microglia. acs.org The anti-inflammatory and antioxidant effects of anhydrothis compound have been shown to be comparable to those of the immunosuppressive drug cyclosporine A. acs.org
| Model | Key Finding | Concentration/Details | Reference |
|---|---|---|---|
| SH-SY5Y-TMHT441 cells (in vitro) | Reduced tau phosphorylation | 0.1 μM | nih.govmdpi.com |
| SH-SY5Y-TMHT441 cells (in vitro) | Inhibition of GSK3β | Strongly inhibited at 0.1 μM | nih.govmdpi.com |
| Microglia BV2 cells (in vitro) | Inhibition of pro-inflammatory pathways (NF-κB, p-JNK) | Pre-incubation with anhydrothis compound | nih.govacs.org |
| Co-culture of SH-SY5Y and BV2 cells | Protection from neurotoxic mediators | - | acs.org |
| 3xTg-AD mice (in vivo) | Ameliorated Alzheimer's disease hallmarks | Intraperitoneal administration | nih.gov |
Enzyme Inhibitory Activities of this compound-Related Compounds (e.g., AP-1, Collagenase)
The activator protein-1 (AP-1) is a transcription factor that plays a crucial role in the transcriptional control of the gene for matrix metalloproteinase-1 (MMP-1), also known as collagenase. nih.gov The AP-1 site within the collagenase promoter is essential for its basal transcription. nih.gov While studies have shown that the neuroprotective effects of anhydrothis compound involve the JNK pathway, which is upstream of AP-1, direct inhibitory activity of this compound or its derivatives on AP-1 has not been explicitly detailed in the reviewed literature. nih.gov A competitive assay using a specific JNK inhibitor alongside anhydrothis compound demonstrated that the reduction in phosphorylated tau is mediated through the JNK pathway, suggesting an indirect influence on the signaling cascade that can involve AP-1. nih.gov However, direct evidence for the inhibition of AP-1 or collagenase by this compound-related compounds is not presently available in the provided sources.
Structure Activity Relationship Sar Studies for Exfoliamycin Derivatives
Correlating Structural Modifications with Biological Potency
The biological potency of exfoliamycin is intrinsically linked to its unique chemical architecture. To understand how modifications to this structure might influence its activity, it is crucial to consider the key functional groups and stereocenters. While specific data from systematic studies on this compound derivatives is scarce, we can infer potential correlations based on related natural products and general SAR principles.
A systematic approach to studying the SAR of this compound would involve the synthesis of a library of derivatives with modifications at various positions. The following table outlines hypothetical modifications and their potential impact on biological activity, based on common SAR trends.
Table 1: Hypothetical this compound Derivatives and Postulated Biological Activity
| Modification Site | Type of Modification | Rationale for Modification | Predicted Impact on Potency |
| C-3 Hydroxyl Group | Esterification, Etherification, Removal | The hydroxyl group is a potential site for metabolic modification and can participate in hydrogen bonding with biological targets. | Modification could alter solubility and target binding, potentially leading to either increased or decreased activity. |
| C-5 and C-6 Double Bond | Reduction, Epoxidation | This bond contributes to the rigidity of the pyran ring and may be involved in target interactions. | Altering the electronics and geometry of this region could significantly impact biological potency. |
| C-8 Aromatic Ring | Substitution (e.g., with halogens, alkyl, or alkoxy groups) | Substituents on the aromatic ring can influence electronic properties, lipophilicity, and steric interactions with the target. | Introduction of electron-withdrawing or -donating groups could modulate activity. |
| C-1' Sugar Moiety | Glycosidic bond cleavage, modification of hydroxyl groups, replacement with other sugars | The sugar moiety is often crucial for solubility, cell permeability, and recognition by the biological target. | Changes to the sugar could drastically alter the pharmacokinetic and pharmacodynamic properties of the compound. |
It is important to emphasize that these are predicted outcomes. Empirical data from the synthesis and biological evaluation of these derivatives would be necessary to establish definitive correlations. google.comnih.gov
Identification of Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. Identifying the pharmacophore of this compound is a critical step in understanding its mechanism of action and in designing more potent analogs. nih.govresearchgate.netslideshare.net While a definitive pharmacophore model for this compound has not been published, we can hypothesize its key elements based on its structure.
Potential pharmacophoric features of this compound likely include:
Hydrogen Bond Donors and Acceptors: The multiple hydroxyl groups on both the aglycone and the sugar moiety, as well as the ether and carbonyl oxygens, can act as hydrogen bond donors and acceptors, forming crucial interactions with the target protein.
Aromatic/Hydrophobic Region: The naphthoquinone core provides a large, planar hydrophobic surface that can engage in van der Waals and pi-stacking interactions with the target.
Chiral Centers: The specific stereochemistry of the numerous chiral centers is likely critical for the precise three-dimensional orientation of the functional groups, ensuring a proper fit within the binding site of the target.
Computational modeling techniques, such as pharmacophore mapping, could be employed to develop and refine a pharmacophore model for this compound. chemaxon.comijsrch.com This would typically involve aligning a set of known active and inactive analogs (if available) to identify the common features responsible for biological activity.
Rational Design of this compound Analogs for Improved Activity
The rational design of new drugs aims to create molecules with enhanced potency, selectivity, and pharmacokinetic properties by leveraging an understanding of the target structure and the SAR of lead compounds. slideshare.netnih.gov In the context of this compound, rational design strategies would be guided by the identified pharmacophoric elements and the results of SAR studies.
Approaches to the rational design of this compound analogs could include:
Scaffold Hopping: Replacing the naphthoquinone core with other aromatic or heterocyclic systems while retaining the key pharmacophoric features. This could lead to analogs with novel intellectual property and potentially improved properties.
Fragment-Based Drug Design: Identifying small molecular fragments that bind to specific pockets of the target protein and then linking them together to create a more potent molecule that incorporates elements of the this compound scaffold.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency or metabolic stability. For example, a hydroxyl group could be replaced with a bioisosteric amine or thiol group.
The synthesis and biological evaluation of such rationally designed analogs would provide valuable feedback for refining the SAR models and ultimately lead to the development of this compound-based therapeutic agents with superior efficacy. nih.gov
Advanced Analytical Methods for Exfoliamycin Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating the components of a mixture. researchgate.netrdd.edu.iqresearchgate.net For a compound like Exfoliamycin, which is typically produced as part of a complex mixture of secondary metabolites by Streptomyces, liquid chromatography is the method of choice. researchgate.netsmujo.id
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of non-volatile compounds like polyketide antibiotics. asm.orgresearchgate.net The technique separates molecules based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. By controlling the composition of the mobile phase and the nature of the stationary phase (e.g., reversed-phase C18 columns), a high degree of separation can be achieved.
For this compound, HPLC is used to isolate the compound from crude extracts of Streptomyces cultures. researchgate.netrdd.edu.iq The detection of the separated compound is typically accomplished using a UV-Vis detector, as conjugated systems within the this compound structure absorb light in the ultraviolet-visible range. The retention time—the time it takes for the analyte to pass through the column—is a characteristic feature used for qualitative identification when compared against a known standard. jasco-global.com In the synthesis of Prealnumycin, a direct precursor to this compound, HPLC was used to confirm the purity and enantiomeric separation of intermediates. jst.go.jpresearchgate.net
While various detectors can be coupled with HPLC, there is limited specific literature on using photoconductivity detection for this compound. UV-Vis and Diode-Array Detection (DAD) are more commonly cited for the analysis of similar polyketide antibiotics. capes.gov.br
Table 1: HPLC Parameters for Analysis of Related Compounds
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Column | Typically reversed-phase (e.g., C18, C8) for separation of moderately polar organic molecules. | Well-suited for separating polyketides like this compound from a fermentation broth extract. |
| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724), methanol), often with modifiers like formic acid or acetic acid to improve peak shape. | Gradient elution (changing solvent composition over time) is often required to resolve the complex mixture of metabolites from Streptomyces. |
| Detector | UV-Vis or Diode-Array Detector (DAD). | The naphthoquinone core of this compound contains a chromophore that allows for sensitive detection by UV-Vis. lifesciencesite.com |
| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical scale columns. | Optimized to achieve the best balance of resolution and analysis time. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection prowess of mass spectrometry. This approach is highly effective for the analysis of secondary metabolites from Streptomyces and is a key tool for identifying known and novel compounds. researchgate.netcapes.gov.brekb.egbiorxiv.org
After separation by the LC system, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides a highly specific and sensitive method of detection.
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity. A specific parent ion (corresponding to the molecular weight of the analyte, like this compound) is selected, fragmented, and the resulting daughter ions are detected. This fragmentation pattern is a unique chemical fingerprint that can be used for definitive identification and quantification, even in complex biological matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is invaluable for identifying novel metabolites or confirming the structure of known ones like this compound and its precursors. jst.go.jpresearchgate.netacs.org
Spectroscopic Methods for Characterization
Once this compound is purified, spectroscopic methods are employed to elucidate its detailed chemical structure. These techniques are essential for confirming the identity of the compound and were used in the initial characterization of related antifungal agents from S. exfoliatus. lifesciencesite.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (including ¹H NMR and ¹³C NMR) is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the complete molecular puzzle. NMR was critical in the structural elucidation of this compound's precursor, Prealnumycin. jst.go.jpresearchgate.netiastate.edu
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR can confirm the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) that are characteristic of its polyketide structure. lifesciencesite.com
Mass Spectrometry (MS) : As a standalone technique, MS provides the molecular weight of the compound. The fragmentation patterns observed under different ionization techniques can also offer clues to the compound's structure. lifesciencesite.com
Table 2: Spectroscopic Methods for Structural Characterization of this compound
| Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on the number, environment, and connectivity of hydrogen atoms. | Defines the proton framework and stereochemical relationships. lifesciencesite.comiastate.edu |
| ¹³C NMR | Provides information on the number and type of carbon atoms (e.g., C=O, C=C, C-O). | Identifies the carbon backbone of the polyketide chain. iastate.edu |
| 2D NMR (e.g., COSY, HMBC) | Shows correlations between atoms, revealing the complete bonding network. | Used to assemble the final, unambiguous structure of the molecule. researchgate.net |
| IR Spectroscopy | Identifies functional groups present in the molecule. | Confirms the presence of carbonyls, hydroxyls, and other key features. lifesciencesite.com |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate molecular weight. | Determines the elemental formula (e.g., CₓHᵧO₂) with high confidence. jst.go.jpacs.org |
Quantitative Analysis Methodologies
Quantitative analysis aims to determine the exact amount or concentration of an analyte in a sample. reagent.co.uk For this compound, this is essential for monitoring fermentation yield or preparing materials for bioactivity studies. In chromatography, quantification is typically achieved by comparing the detector response (e.g., peak area) of the analyte in a sample to the response of a known quantity of a reference standard. jasco-global.comscribbr.com
External and Internal Standard Methods
Two primary methods are used for quantification in HPLC and LC-MS. jasco-global.com
External Standard Method : This is the most straightforward method. A series of solutions containing known concentrations of a pure this compound reference standard are analyzed to create a calibration curve. The peak area from the analysis of an unknown sample is then used to calculate the concentration based on this curve. Its accuracy depends on the high reproducibility of injection volumes.
Internal Standard (IS) Method : In this method, a known amount of a different compound—the internal standard—is added to all calibration standards and unknown samples. The IS should be a stable compound with similar chemical properties to this compound but which elutes at a different retention time and is not naturally present in the sample. The calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This method is highly robust as it corrects for variations in sample preparation, injection volume, and instrument response. jasco-global.com
Table 3: Comparison of Quantitative Standard Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| External Standard | Compares sample response to a calibration curve made from standards. | Simple to prepare and execute. | Sensitive to variations in injection volume and sample matrix effects. |
| Internal Standard | Compares the ratio of analyte response to a constant amount of an added internal standard. | Corrects for errors in sample preparation and injection volume; improves precision and accuracy. | Requires finding a suitable internal standard; more complex sample preparation. |
Calibration Curve Applications
A calibration curve is the foundation of quantitative analysis. jasco-global.com It is a graph that shows the relationship between the concentration of a substance and the response of the analytical instrument.
To construct a calibration curve for this compound, a stock solution of the purified compound at a known concentration is prepared. This stock is then used to make a series of dilutions (calibration standards) that cover the expected concentration range of the unknown samples. Each of these standards is analyzed, and the resulting peak areas are plotted on the y-axis against their corresponding concentrations on the x-axis. A regression analysis, typically a linear fit, is applied to the data points. The resulting equation of the line (y = mx + c) allows for the calculation of the concentration (x) of this compound in an unknown sample from its measured peak area (y). jasco-global.com
Sample Preparation Strategies for Complex Matrices
The accurate detection and quantification of this compound from its natural source, typically a fermentation broth of Streptomyces species, necessitates robust sample preparation strategies. These methods are critical for isolating the target analyte from a complex mixture of media components, primary and secondary metabolites, and cellular debris, thereby minimizing matrix effects and ensuring reliable analytical results. The primary goal is to obtain a clean, concentrated sample of this compound suitable for subsequent chromatographic analysis.
Initial Extraction from Fermentation Broth
This compound is produced by species such as Streptomyces exfoliatus and Streptomyces actinomycinicus through fermentation. google.comsci-hub.se The initial step in its recovery involves separating the compound from the complex fermentation medium. A common and effective method for this is the use of adsorbent resins.
One documented approach involves the addition of Amberlite XAD-1180, a non-polar polymeric adsorbent resin, directly to the fermentation culture. google.com This in-situ product recovery method captures the relatively non-polar this compound and its related metabolites from the aqueous broth. After the fermentation is complete, the resin and the mycelium are harvested together.
Solvent-Based Extraction
Following the initial capture on an adsorbent resin, or directly from the filtered fermentation broth and/or mycelial cake, solvent extraction is employed to recover the crude this compound. The choice of solvent is critical and is based on the polarity of this compound.
For instance, after harvesting the Amberlite resin and mycelium, the mixture is extracted with a suitable organic solvent. A common choice for extracting polyketide antibiotics like this compound from microbial cultures is ethyl acetate (B1210297). researchgate.net This solvent has proven effective in extracting a wide range of secondary metabolites from Streptomyces species. The organic extract is then separated from the solid materials and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, while enriched with this compound, still contains a variety of other co-extracted compounds. Therefore, further purification is essential. This is typically achieved through a series of chromatographic techniques that separate compounds based on their physicochemical properties such as polarity, size, and charge.
A common workflow involves:
Column Chromatography: The crude extract is often first subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. This technique offers high resolution and allows for the isolation of highly pure this compound. A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifying agent such as formic acid to improve peak shape.
The following table summarizes a typical sample preparation workflow for this compound from a fermentation broth.
| Step | Technique | Description | Key Parameters |
| 1. Initial Capture | Adsorbent Resin Adsorption | In-situ addition of Amberlite XAD-1180 resin to the fermentation broth to bind this compound. | Resin Type: Amberlite XAD-1180 |
| 2. Separation | Filtration/Centrifugation | Separation of the resin and mycelial mass from the culture supernatant. | Not specified |
| 3. Extraction | Solvent Extraction | Extraction of the combined resin and mycelium with an organic solvent. | Solvent: e.g., Ethyl Acetate |
| 4. Concentration | Rotary Evaporation | Removal of the extraction solvent to yield a crude extract. | Reduced pressure |
| 5. Preliminary Purification | Silica Gel Column Chromatography | Separation of major components based on polarity. | Stationary Phase: Silica Gel; Mobile Phase: Solvent gradient |
| 6. Final Purification | Preparative HPLC | High-resolution separation to obtain pure this compound. | Column: Reversed-phase (e.g., C18); Mobile Phase: Acetonitrile/Water gradient |
This systematic approach ensures the effective removal of interfering substances from the complex fermentation matrix, yielding a sample of sufficient purity and concentration for definitive analytical quantification and characterization.
Future Research Directions and Applications of Exfoliamycin
Elucidation of Remaining Biosynthetic Pathway Details
While the origins of exfoliamycin from a polyketide backbone are known, several details of its biosynthetic pathway remain to be fully clarified. Future research will likely focus on a combination of genetic, genomic, and biochemical methods to map the complete sequence of enzymatic reactions. psu.edu The biosynthesis of complex natural products like this compound presents considerable challenges due to the small quantities in which they are often produced, making the detection of intermediates difficult. psu.edu
Key areas for investigation include:
Identification of Precursors and Intermediates: Tracer techniques, which involve feeding isotopically labeled compounds to the producing organism (Streptomyces exfoliatus) and tracking their incorporation into the final molecule, are essential for identifying the precise starting materials and intermediates. snscourseware.org
Characterization of Key Enzymes: The formation of this compound involves a critical C-glycosylation step where a D-ribose unit is attached to the polyketide aglycone, prealnumycin. jst.go.jpresearchgate.net Studies on the related compound alnumycin (B1248630) have identified a C-glycosynthase (AlnA) and a phosphatase (AlnB) responsible for this transformation. researchgate.net Future work should confirm if homologous enzymes perform the same function in the this compound pathway. Identifying and characterizing the full suite of enzymes, including the polyketide synthase (PKS) machinery and tailoring enzymes, is a primary goal. snscourseware.org
Genetic and Genomic Approaches: The use of gene-knockout mutant strains of S. exfoliatus can help identify the function of specific genes in the biosynthetic cluster by observing which intermediates accumulate. psu.edusnscourseware.org Furthermore, "cloning by computer" or genome mining can compare the this compound gene cluster with those of other known C-glycosylated natural products to predict gene functions. psu.edu Understanding these details is crucial for harnessing the pathway for biotechnological purposes.
Exploration of Novel Biological Activities
This compound was initially identified based on its antibiotic properties. sci-hub.se However, recent studies suggest its biological activity is much broader, warranting further exploration into new therapeutic areas.
Antifungal Activity: Extracts from Streptomyces exfoliatus have demonstrated potent antifungal activity against a range of pathogens, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. lifesciencesite.com Further studies are needed to confirm that this compound is the primary compound responsible for this activity and to determine its spectrum and mechanism of action against a wider array of fungal species. Metabolites from S. exfoliatus have also been shown to be effective against biodeteriorative fungi found on stone monuments. researchgate.net
Neuroprotective Effects: A significant and novel area of research is the neuroprotective potential of this compound derivatives. sci-hub.se Anhydrothis compound, a related metabolite, has shown a remarkable neuroprotective effect in primary cortical neurons by eliminating reactive oxygen species (ROS) and maintaining mitochondrial membrane potential. sci-hub.se This suggests a potential application in diseases characterized by oxidative stress. Future research should investigate the specific molecular targets and pathways involved in this neuroprotection, such as the potential induction of the Nrf2 antioxidant response pathway. sci-hub.se
Antibacterial and Other Activities: While its initial antibiotic nature is known, a full characterization of its antibacterial spectrum is still required. sci-hub.se The diverse bioactivities found in natural products from Streptomyces species suggest that this compound could have other undiscovered properties, such as anticancer or immunomodulatory effects, which should be systematically investigated. researchgate.net
| Compound | Known/Potential Biological Activity | Research Focus | Reference |
| This compound | Antibiotic, Antifungal | Characterize spectrum and mechanism of action. | sci-hub.se, lifesciencesite.com |
| Anhydrothis compound | Neuroprotective (antioxidant) | Elucidate mechanism (e.g., Nrf2 pathway), identify molecular targets. | sci-hub.se |
| S. exfoliatus Metabolites | Antifungal, Antibacterial | Isolate and identify all active compounds, including this compound. | lifesciencesite.com, researchgate.net |
Synthetic Biology Approaches for this compound Production
The natural production of this compound in Streptomyces exfoliatus is likely to be low, which is common for secondary metabolites. nih.gov Chemical synthesis is complex, making biotechnological production an attractive alternative. Synthetic biology offers a suite of tools to engineer microorganisms into efficient cellular factories for producing high-value chemicals like this compound. nih.govfrontiersin.org
Future strategies include:
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster from its native host into a more industrially amenable "chassis" organism, such as Saccharomyces cerevisiae or E. coli. nih.govgoogle.com This can lead to higher yields and simpler purification processes.
Pathway Optimization: Using metabolic engineering to optimize the production host. This involves upregulating the supply of necessary precursors (e.g., polyketide building blocks and D-ribose-5-phosphate), overexpressing key pathway genes, and blocking competing metabolic pathways that drain resources. frontiersin.org
Enzymatic Cascades: Developing in vitro enzymatic cascades using the isolated biosynthetic enzymes to produce this compound or its derivatives. acs.org This approach offers high purity and control over the reaction.
Generation of Novel Analogs: Utilizing synthetic biology to create libraries of novel this compound analogs. nih.gov By swapping or modifying the biosynthetic enzymes, particularly the tailoring enzymes, new derivatives can be generated that may possess improved activity, solubility, or pharmacokinetic properties. nih.govantheia.bio
Expanding Structure-Activity Relationship Studies for Therapeutic Potential
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org For this compound, SAR studies are essential for optimizing its structure to enhance desired effects (like neuroprotection) while potentially reducing others (like general cytotoxicity). gardp.org
Key approaches for future research:
Systematic Modification: Synthesizing a series of this compound analogs with targeted modifications to different parts of the molecule. This includes altering the n-propyl side chain, modifying functional groups on the naphthoquinone core, and changing the stereochemistry or structure of the C-glycosidically linked ribose moiety. jst.go.jp The comparison between this compound and anhydrothis compound already provides a starting point, indicating the importance of the ribose unit for certain activities. sci-hub.se
Activity-Guided Design: Correlating the structural changes with changes in biological activity in various assays (e.g., antifungal, neuroprotective). rsc.org This allows medicinal chemists to build a model that predicts how to design new molecules with enhanced potency and selectivity. gardp.org
Separating Activities: A key goal of SAR studies would be to determine if the structural requirements for antifungal activity can be separated from those for neuroprotection. This could lead to the development of highly specialized compounds for different therapeutic applications. For instance, one set of modifications might lead to a potent, selective antifungal agent, while another might yield a dedicated neuroprotective drug. nih.govnih.gov
| Structural Region of this compound | Potential Modifications for SAR Studies | Objective |
| Naphthoquinone Core | Alteration of hydroxyl and ketone groups; aromatic ring substitutions. | Modulate redox properties, target binding, and selectivity. |
| n-Propyl Side Chain | Varying length, branching, or replacing with other functional groups. | Investigate impact on lipophilicity and membrane interaction. |
| C-Glycosidic Ribose Moiety | Deoxygenation (e.g., anhydro- form), epimerization, replacement with other sugars. | Determine role in target recognition, solubility, and specific activities like neuroprotection. |
| Pyranoquinone Ring System | Modifications to the stereocenters and oxygen heterocycle. | Assess importance for overall conformation and biological function. |
Preclinical Investigations in Relevant Disease Models
Once optimized leads are identified through SAR studies, preclinical investigations in relevant disease models are necessary to evaluate their therapeutic potential before any consideration for human trials. fda.govlidebiotech.com The primary goals of these studies are to establish biological plausibility, determine a biologically active dose range, and assess the safety profile of the compound. fda.govlidebiotech.com
The preclinical program for this compound derivatives would depend on the intended therapeutic application:
Neuroprotection: For neuroprotective leads, testing would be conducted in animal models of neurodegenerative diseases characterized by high oxidative stress, such as models for Parkinson's disease or Alzheimer's disease. nih.gov Key endpoints would include measuring functional/behavioral changes and analyzing morphological changes in the brain. fda.gov
Antifungal Therapy: For antifungal candidates, efficacy would be tested in animal models of fungal infections, such as systemic candidiasis or aspergillosis in immunocompromised rodents. nih.gov The studies would assess the compound's ability to reduce fungal burden and improve survival.
Safety and Pharmacokinetics: Across all models, it is crucial to study the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes it) and pharmacodynamics (the relationship between drug concentration and its effect). lidebiotech.com These preclinical studies are essential for identifying potential toxicities and establishing a risk-benefit ratio for future clinical development. fda.govcrownbio.com The use of appropriate animal models that accurately recapitulate the human disease state is critical for the translational success of these investigations. nih.govoaepublish.com
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk test) .
Data Management & Transparency
Q. How should raw spectral data (NMR, MS) be curated to meet reproducibility standards?
Q. What criteria define adequate material availability for this compound-related studies?
- Methodological Answer : Disclose strain deposition (e.g., ATCC accession for S. exfoliatus), synthetic protocols, and compound purity metrics. Share characterized samples via collaborative agreements .
Conflict & Uncertainty Analysis
Q. How can researchers evaluate methodological biases in this compound’s reported bioactivity?
Q. Q. What steps mitigate overinterpretation of this compound’s in vitro efficacy in absence of in vivo data?
- Methodological Answer : Contextualize results with pharmacokinetic studies (e.g., plasma protein binding assays). Use murine infection models to bridge in vitro-in vivo gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
